molecular formula C8H14N4 B1492820 1-(2-aminoethyl)-3-cyclopropyl-1H-pyrazol-5-amine CAS No. 2097987-34-1

1-(2-aminoethyl)-3-cyclopropyl-1H-pyrazol-5-amine

Cat. No. B1492820
M. Wt: 166.22 g/mol
InChI Key: GGCHFBSESSCNJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of pyrazole, which is a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . The “1-(2-aminoethyl)” and “3-cyclopropyl” parts suggest that it has an aminoethyl group and a cyclopropyl group attached to the pyrazole ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Similar compounds have been studied for their properties, such as their density, viscosity, and diffusivity .

Scientific Research Applications

Chemical Synthesis and Reactivity

Pyrazole derivatives, including those structurally related to "1-(2-aminoethyl)-3-cyclopropyl-1H-pyrazol-5-amine," have been extensively studied for their reactivity and synthetic applications. For instance, pyrazole blue, a related compound, has been shown to undergo addition and cycloaddition reactions, highlighting its utility in synthesizing a variety of adducts and cyclic compounds. These reactions are facilitated by its interaction with amines, phenols, and other reagents, demonstrating the versatility of pyrazole derivatives in organic synthesis (Aly, Younes, Atta, & Metwally, 1997).

Application in Drug Discovery and Medicinal Chemistry

Pyrazole derivatives are also notable for their potential in drug discovery, particularly as anticancer agents. A study synthesized a series of 1,3,5-triazine-containing 2-pyrazoline derivatives, demonstrating their significant anticancer activity against various human tumor cell lines. This research underscores the importance of pyrazole scaffolds in developing new therapeutic agents (Moreno, Quiroga, Abonía, Ramírez-Prada, & Insuasty, 2018).

Applications in Polymer Science

Furthermore, pyrazole derivatives have been employed in polymer science, illustrating their role in creating modified polymers with enhanced properties. For example, radiation-induced polyvinyl alcohol/acrylic acid hydrogels were modified using a variety of amine compounds, including pyrazole derivatives, to improve their swelling properties and thermal stability, indicating potential medical applications (Aly & El-Mohdy, 2015).

Environmental and Green Chemistry

In the context of environmental and green chemistry, pyrazole derivatives have facilitated the development of eco-friendly synthesis methods. A notable example includes the microwave-assisted preparation of 1-aryl-1H-pyrazole-5-amines, utilizing water as a solvent, which highlights an efficient and environmentally benign approach to synthesizing this class of compounds (Law, Manjunath, Schioldager, & Eagon, 2019).

Safety And Hazards

Safety and hazards would depend on the specific compound. For example, 1-(2-aminoethyl)maleimide hydrochloride is classified as a skin irritant and serious eye irritant .

Future Directions

Future directions would depend on the potential applications of the compound. For example, polymers containing 2-methacryloyloxyethyl phosphorylcholine (MPC), which has a zwitterionic phosphorylcholine headgroup inspired by the structure of the cell membrane, have shown potential for use in biodevices .

properties

IUPAC Name

2-(2-aminoethyl)-5-cyclopropylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4/c9-3-4-12-8(10)5-7(11-12)6-1-2-6/h5-6H,1-4,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGCHFBSESSCNJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C(=C2)N)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-aminoethyl)-3-cyclopropyl-1H-pyrazol-5-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-aminoethyl)-3-cyclopropyl-1H-pyrazol-5-amine
Reactant of Route 2
Reactant of Route 2
1-(2-aminoethyl)-3-cyclopropyl-1H-pyrazol-5-amine
Reactant of Route 3
Reactant of Route 3
1-(2-aminoethyl)-3-cyclopropyl-1H-pyrazol-5-amine
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
1-(2-aminoethyl)-3-cyclopropyl-1H-pyrazol-5-amine
Reactant of Route 5
Reactant of Route 5
1-(2-aminoethyl)-3-cyclopropyl-1H-pyrazol-5-amine
Reactant of Route 6
1-(2-aminoethyl)-3-cyclopropyl-1H-pyrazol-5-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.